![molecular formula C24H27N7O2S B2433853 8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione CAS No. 872623-50-2](/img/structure/B2433853.png)
8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several distinct functional groups, including an isoquinoline group, a pyrimidine group, and a purine group . Isoquinolines are a type of heterocyclic aromatic organic compound . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene . Purines are biologically significant and are found in many biological substances, including DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups . The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, its solubility would depend on the presence and location of polar functional groups . Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces present .科学的研究の応用
Synthesis Methodologies and Chemical Properties
The synthesis of compounds with structures related to the specified chemical often involves sophisticated organic reactions. For example, the preparation of sulfur-transfer agents showcases methodologies that might be relevant for synthesizing components of the specified chemical. Sulfur-transfer reactions are critical for creating compounds with sulfanyl groups, a feature that could be relevant given the sulfanylethyl part of the compound (Klose, Reese, & Song, 1997). Additionally, reactions involving cyclization and nucleophilic substitution are pivotal in constructing complex heterocyclic compounds, as demonstrated in the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, highlighting the versatility and complexity of synthesizing such molecules (Zaki, Radwan, & El-Dean, 2017).
Photophysical Properties and Applications
The design and synthesis of compounds based on the pyrimidine-phthalimide structure, for example, reveal their potential in photophysical applications. Such compounds can act as solid-state fluorescence emitters and colorimetric pH sensors, indicating their utility in developing novel sensor technology and materials science (Yan, Meng, Li, Ge, & Lu, 2017). The unique electronic properties of pyrimidine derivatives, as well as their interaction with light, make them suitable candidates for investigating in-depth applications in optoelectronics and chemical sensing.
Green Chemistry and Catalytic Systems
Research into greener synthesis methodologies for related compounds emphasizes the importance of sustainable chemistry. The utilization of green catalytic systems for synthesizing isoindoline-1,3-dione derivatives, for example, aligns with efforts to minimize environmental impact while achieving high efficiency and yield in chemical synthesis processes. These approaches often involve the use of non-toxic catalysts and bio-waste management techniques, indicating a move towards more environmentally friendly chemical synthesis practices (Journal et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its properties and potential applications . If it has biological activity, it could be studied as a potential therapeutic agent . Alternatively, if it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .
特性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2S/c1-15-13-16(2)26-22(25-15)34-12-11-31-19-20(28(3)24(33)29(4)21(19)32)27-23(31)30-10-9-17-7-5-6-8-18(17)14-30/h5-8,13H,9-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFCTBNIJHOUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2433772.png)
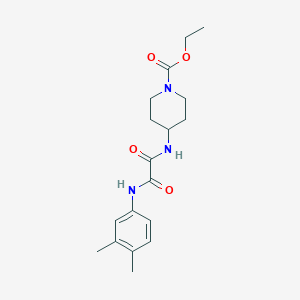
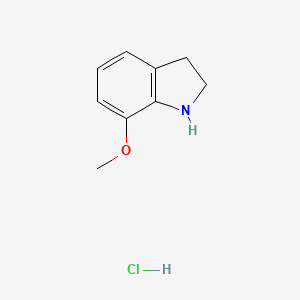
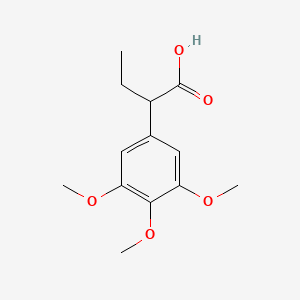
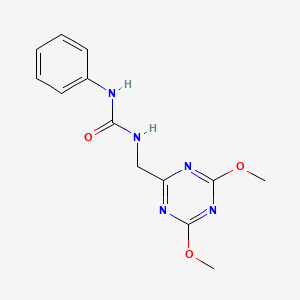

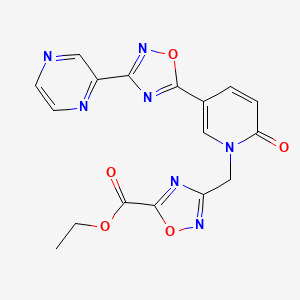

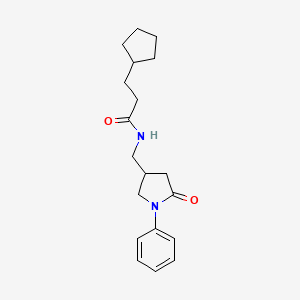
![3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B2433787.png)
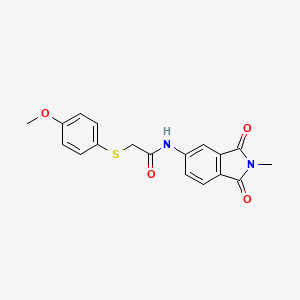

![17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2433792.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)